(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
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Overview
Description
(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with ethoxybenzoyl chloride under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methoxyphenylhydrazine and an appropriate oxidizing agent to form the final oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for (2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the oxadiazole ring.
3-Iodopyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
4-Methoxyphenylhydrazine: Similar functional groups but different core structure.
Uniqueness
(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is unique due to its combination of a pyrrolidine ring and an oxadiazole ring, which provides distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-19-9-5-4-7-17(19)22(26)25-14-6-8-18(25)21-23-20(24-29-21)15-10-12-16(27-2)13-11-15/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBOXRCZSRTGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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